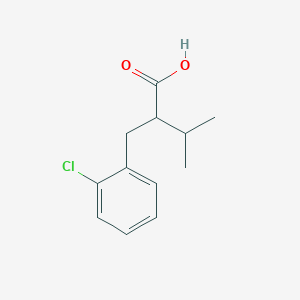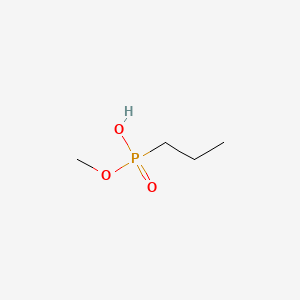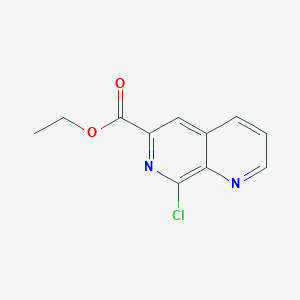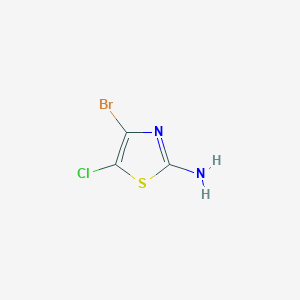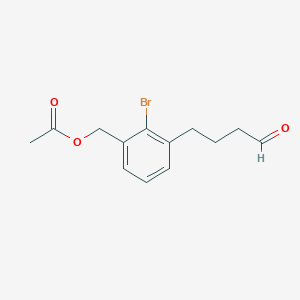
2-Bromo-3-(4-oxobutyl)benzyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-(4-oxobutyl)benzyl acetate is an organic compound with the molecular formula C13H15BrO3. It is a derivative of benzyl acetate, where the benzyl group is substituted with a bromine atom and a 4-oxobutyl group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(4-oxobutyl)benzyl acetate typically involves the following steps:
Bromination: The starting material, 3-(4-oxobutyl)benzyl acetate, undergoes bromination using a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or light to introduce the bromine atom at the 2-position of the benzyl ring.
Acetylation: The brominated intermediate is then acetylated using acetic anhydride (CH3CO)2O in the presence of a base such as pyridine (C5H5N) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: Using industrial-grade bromine and appropriate catalysts to ensure efficient bromination.
Continuous acetylation: Employing continuous flow reactors for the acetylation step to enhance production efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-(4-oxobutyl)benzyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), amines (NH2R), or thiols (SHR).
Oxidation Reactions: The 4-oxobutyl group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the 4-oxobutyl moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) in solvents such as ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).
Major Products
Substitution Products: Depending on the nucleophile, products can include 2-hydroxy-3-(4-oxobutyl)benzyl acetate, 2-amino-3-(4-oxobutyl)benzyl acetate, or 2-thio-3-(4-oxobutyl)benzyl acetate.
Oxidation Products: Products such as 2-Bromo-3-(4-carboxybutyl)benzyl acetate.
Reduction Products: Products like 2-Bromo-3-(4-hydroxybutyl)benzyl acetate.
Applications De Recherche Scientifique
2-Bromo-3-(4-oxobutyl)benzyl acetate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It serves as a building block in the development of potential drug candidates.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is employed in the study of biochemical pathways and enzyme interactions.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-(4-oxobutyl)benzyl acetate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the carbonyl group in the 4-oxobutyl moiety are key reactive sites. The compound can undergo nucleophilic substitution at the bromine atom and nucleophilic addition or reduction at the carbonyl group. These reactions are facilitated by the electronic effects of the substituents on the benzyl ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-3-(4-hydroxybutyl)benzyl acetate
- 2-Bromo-3-(4-carboxybutyl)benzyl acetate
- 2-Chloro-3-(4-oxobutyl)benzyl acetate
Uniqueness
2-Bromo-3-(4-oxobutyl)benzyl acetate is unique due to the presence of both a bromine atom and a 4-oxobutyl group on the benzyl ring. This combination of functional groups provides distinct reactivity patterns and makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C13H15BrO3 |
|---|---|
Poids moléculaire |
299.16 g/mol |
Nom IUPAC |
[2-bromo-3-(4-oxobutyl)phenyl]methyl acetate |
InChI |
InChI=1S/C13H15BrO3/c1-10(16)17-9-12-7-4-6-11(13(12)14)5-2-3-8-15/h4,6-8H,2-3,5,9H2,1H3 |
Clé InChI |
LTIOANTXVCIHCO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1=CC=CC(=C1Br)CCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-[[7-(3,4,5-Trimethoxyphenyl)-1,6-naphthyridin-5-yl]oxy]ethyl]pyrrolidin-2-one](/img/structure/B13981558.png)
![3-[3-(5-Fluoropyridin-2-yl)furan-2-yl]benzonitrile](/img/structure/B13981572.png)
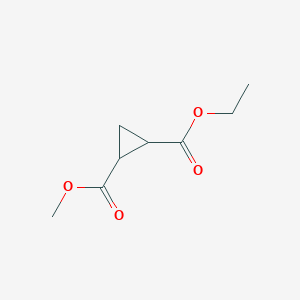
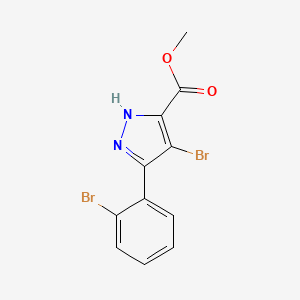
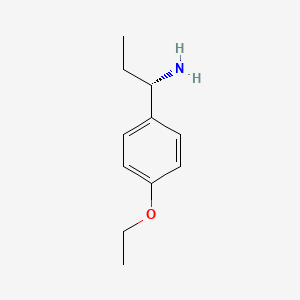
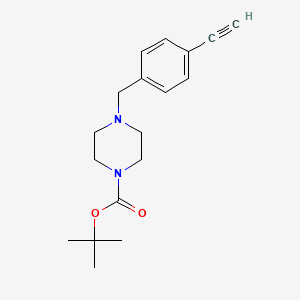
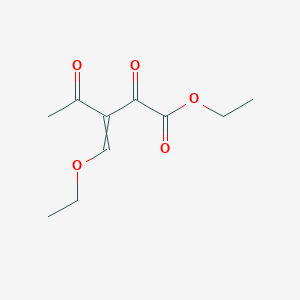
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-benzo[d]imidazole](/img/structure/B13981614.png)
